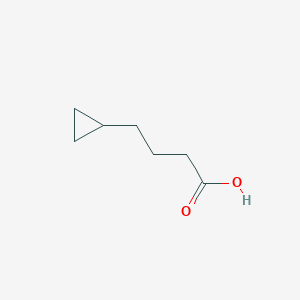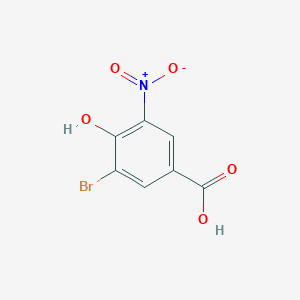
Acide 4-cyclopropylbutanoïque
Vue d'ensemble
Description
4-Cyclopropylbutanoic acid (4-CPA) is a cyclopropyl fatty acid found in nature. It is a natural product of the fermentation of certain bacteria, and is also a metabolite of some plants. 4-CPA is a colorless, crystalline solid that is insoluble in water and has a melting point of about 20°C. It has a molecular formula of C6H10O2 and a molecular weight of 118.15 g/mol.
Applications De Recherche Scientifique
Rôle en sciences de la vie
L'acide 4-cyclopropylbutanoïque, en tant qu'acide carboxylique, joue un rôle essentiel en sciences de la vie . Les acides carboxyliques sont largement distribués dans la nature et sont des intermédiaires dans les voies de dégradation des acides aminés, des graisses et des glucides . Ils peuvent présenter des liaisons hydrogène avec eux-mêmes, ce qui conduit à une stabilisation accrue des composés et à des points d'ébullition élevés .
Synthèse organique
Les acides carboxyliques, y compris l'this compound, sont des composés organiques polyvalents utilisés en synthèse organique . Ils peuvent être impliqués dans de nombreuses réactions importantes, telles que la substitution, l'élimination, l'oxydation, le couplage, etc. .
Nanotechnologie
En nanotechnologie, les acides carboxyliques comme l'this compound sont utilisés comme modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone .
Polymères
Dans le domaine des polymères, les acides carboxyliques présentent des applications telles que les monomères, les additifs, les catalyseurs, etc. . Ils peuvent être utilisés dans la production de polymères, de biopolymères, de revêtements et d'adhésifs .
Produits pharmaceutiques
Les acides carboxyliques et leurs dérivés sont utilisés dans la production de médicaments pharmaceutiques . Ils peuvent être utilisés dans la synthèse d'une large gamme d'agents thérapeutiques.
Agriculture
Les acides carboxyliques ont également des applications en agriculture . Ils peuvent être utilisés dans la production de divers produits agrochimiques.
Mécanisme D'action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by 4-Cyclopropylbutanoic acid are currently unknown. Compounds with similar structures have been known to participate in various metabolic pathways, including those involved in cellular respiration
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
Compounds with similar structures have been shown to have various effects on cellular processes, including cell proliferation, cell cycle distribution, and apoptosis .
Action Environment
The action, efficacy, and stability of 4-Cyclopropylbutanoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .
Analyse Biochimique
Biochemical Properties
4-Cyclopropylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in fatty acid metabolism. The cyclopropyl group in 4-Cyclopropylbutanoic acid can influence the enzyme’s activity, leading to changes in the metabolic pathways . Additionally, this compound can interact with proteins that are involved in cell signaling pathways, affecting their function and activity.
Cellular Effects
4-Cyclopropylbutanoic acid has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the oxidative phosphorylation pathway, which is crucial for ATP production in cells . This compound can also modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Cyclopropylbutanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity. For example, it can inhibit or activate enzymes involved in fatty acid metabolism, leading to changes in the metabolic flux . Additionally, 4-Cyclopropylbutanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropylbutanoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or light . Long-term exposure to 4-Cyclopropylbutanoic acid can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-Cyclopropylbutanoic acid vary with different dosages in animal models. At low doses, it can have beneficial effects on metabolic processes, while at high doses, it can cause toxic or adverse effects . For instance, high doses of this compound can lead to oxidative stress and damage to cellular components. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
4-Cyclopropylbutanoic acid is involved in several metabolic pathways, including fatty acid metabolism and the citric acid cycle. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the production and breakdown of fatty acids . This compound can also affect the levels of metabolites in these pathways, leading to changes in metabolic flux.
Transport and Distribution
The transport and distribution of 4-Cyclopropylbutanoic acid within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins that direct its localization and accumulation in certain cellular compartments.
Subcellular Localization
4-Cyclopropylbutanoic acid is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the mitochondria, where it can influence metabolic processes such as oxidative phosphorylation . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific organelles.
Propriétés
IUPAC Name |
4-cyclopropylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPLPYKIHFSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599605 | |
| Record name | 4-Cyclopropylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-84-3 | |
| Record name | 4-Cyclopropylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)








